molecular formula C23H23NO5 B14805716 4[4[6-Acryloxyhex-1-yl]oxyphenyl]carboxybenzonitrile

4[4[6-Acryloxyhex-1-yl]oxyphenyl]carboxybenzonitrile

Cat. No.: B14805716
M. Wt: 393.4 g/mol
InChI Key: MIIDMZBOAJSFDZ-UHFFFAOYSA-N
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Description

4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate is an organic compound with the chemical formula C23H23NO5. It is known for its applications in various scientific fields, including materials science and organic synthesis. This compound is characterized by its white crystalline solid appearance and its solubility in organic solvents such as methanol, ethyl acetate, and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate typically involves the esterification of 4-cyanophenol with 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through multiple purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate is primarily based on its ability to undergo polymerization and form cross-linked networks. The acrylate group can participate in free radical polymerization, leading to the formation of polymers with unique mechanical and thermal properties. The compound’s molecular targets include various enzymes and receptors involved in polymerization processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate is unique due to its cyano group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high-performance polymers .

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

2-cyano-5-[4-(6-prop-2-enoyloxyhexoxy)phenyl]benzoic acid

InChI

InChI=1S/C23H23NO5/c1-2-22(25)29-14-6-4-3-5-13-28-20-11-9-17(10-12-20)18-7-8-19(16-24)21(15-18)23(26)27/h2,7-12,15H,1,3-6,13-14H2,(H,26,27)

InChI Key

MIIDMZBOAJSFDZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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